molecular formula C16H12Br2N4O2 B450981 N'-(3-bromobenzylidene)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide

N'-(3-bromobenzylidene)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide

Cat. No.: B450981
M. Wt: 452.1g/mol
InChI Key: XWEBCWAZGLYOIK-GXHLCREISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
  • 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

Uniqueness

N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties.

Properties

Molecular Formula

C16H12Br2N4O2

Molecular Weight

452.1g/mol

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-5-[(4-bromopyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H12Br2N4O2/c17-12-3-1-2-11(6-12)7-19-21-16(23)15-5-4-14(24-15)10-22-9-13(18)8-20-22/h1-9H,10H2,(H,21,23)/b19-7-

InChI Key

XWEBCWAZGLYOIK-GXHLCREISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Origin of Product

United States

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